

# An In-depth Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate

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## Compound of Interest

Compound Name: Ethyl 1-benzylpiperidine-4-carboxylate

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## Introduction

**Ethyl 1-benzylpiperidine-4-carboxylate** is a synthetic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its piperidine core is a common scaffold in medicinal chemistry, appearing in drugs targeting the central nervous system, inflammation, and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl 1-benzylpiperidine-4-carboxylate**, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

## Chemical and Physical Properties

**Ethyl 1-benzylpiperidine-4-carboxylate** is a colorless to light yellow liquid at room temperature.<sup>[1]</sup> A summary of its key chemical and physical properties is presented in the tables below.

### Table 1: General Chemical Properties

Property	Value	Reference
IUPAC Name	ethyl 1-benzylpiperidine-4-carboxylate	[1]
Synonyms	Ethyl N-benzyl-4-piperidinecarboxylate, 1-Benzylpiperidine-4-carboxylic acid ethyl ester	
CAS Number	24228-40-8	
Molecular Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>2</sub>	
Molecular Weight	247.33 g/mol	[2]
SMILES	CCOC(=O)C1CCN(CC1)Cc2ccccc2	
InChI	1S/C15H21NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3	
InChIKey	ASQCOPJFYLJCGD-UHFFFAOYSA-N	

**Table 2: Physical and Spectroscopic Properties**

Property	Value	Reference
Physical Form	Clear liquid	[3]
Color	Colorless to light red	[3]
Boiling Point	122 °C at 0.5 mmHg	[3]
Density	1.037 g/mL at 25 °C	[2]
Refractive Index	1.5120-1.5160	[3]
Solubility	Slightly soluble in Chloroform, Hexanes, and Methanol	[3]
pKa (Predicted)	7.93 ± 0.10	[3]
Flash Point	>110 °C	[3]
<sup>13</sup> C NMR	Spectra available	[1]
IR	Spectra available	[1]
Mass Spectrometry	Predicted collision cross section data available	[4]

## Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

The most common method for the synthesis of **Ethyl 1-benzylpiperidine-4-carboxylate** involves the N-alkylation of ethyl isonipecotate with benzyl chloride or benzyl bromide. Two detailed experimental protocols are provided below.

### Experimental Protocol 1: Synthesis via N-alkylation with Benzyl Chloride

This protocol is adapted from a method described by ChemicalBook.[5]

Materials:

- Ethyl isonipecotate (50 g, 0.31 mol)
- Toluene (150 mL)

- Potassium carbonate (60 g, 0.43 mol)
- Benzyl chloride (42 g, 0.31 mol)
- Water
- Saturated brine solution
- Hexane
- Ethyl acetate

#### Procedure:

- Dissolve ethyl isonipecotate in toluene in a round bottom flask.
- Add potassium carbonate to the solution and stir for 15 minutes.
- Add benzyl chloride to the reaction mixture.
- Reflux the reaction mass for 4 hours at 100 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.
- Upon completion, cool the reaction mass to room temperature and quench with water (100 mL).
- Stir the mixture and separate the organic phase.
- Extract the aqueous phase with toluene (100 mL).
- Combine the organic phases and wash twice with a saturated brine solution (50 mL).
- Remove the toluene in vacuo to obtain the crude product.

#### Purification:

The resulting yellow liquid can be further purified by vacuum distillation.

## Experimental Protocol 2: Synthesis via N-alkylation with Benzyl Bromide

This protocol is a variation using benzyl bromide and a different base/solvent system.[6]

### Materials:

- Ethyl isonipecotate (20.01 g, 127 mmol)
- Triethylamine (21.7 mL, 0.15 mol)
- Dichloromethane (2 L)
- Benzyl bromide (18.2 mL, 0.15 mol)
- Saturated aqueous sodium bicarbonate solution
- Salt water (brine)
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

### Procedure:

- Prepare a solution of ethyl isonipecotate and triethylamine in dichloromethane and cool it to 0 °C.
- Add benzyl bromide dropwise to the cooled solution.
- Allow the mixture to warm to room temperature and stir overnight.
- Pour the resulting suspension into a saturated aqueous solution of sodium bicarbonate (100 mL).
- Wash the aqueous layer with dichloromethane (2 x 100 mL).

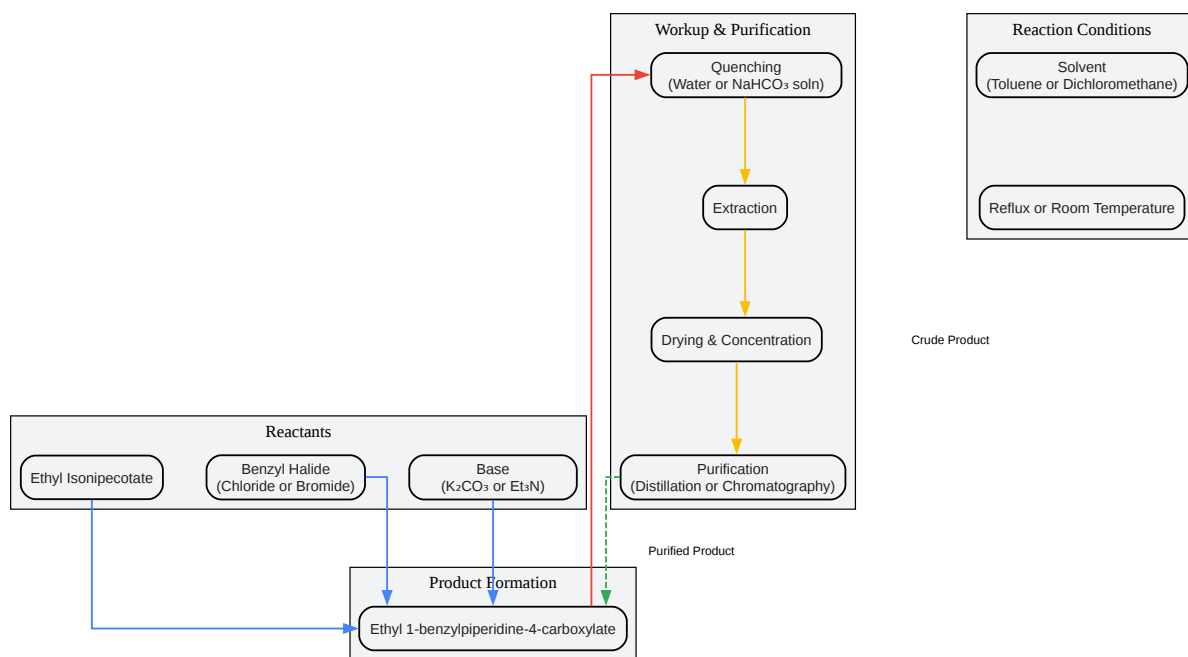
- Combine the organic layers and wash with brine (100 mL).
- Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.

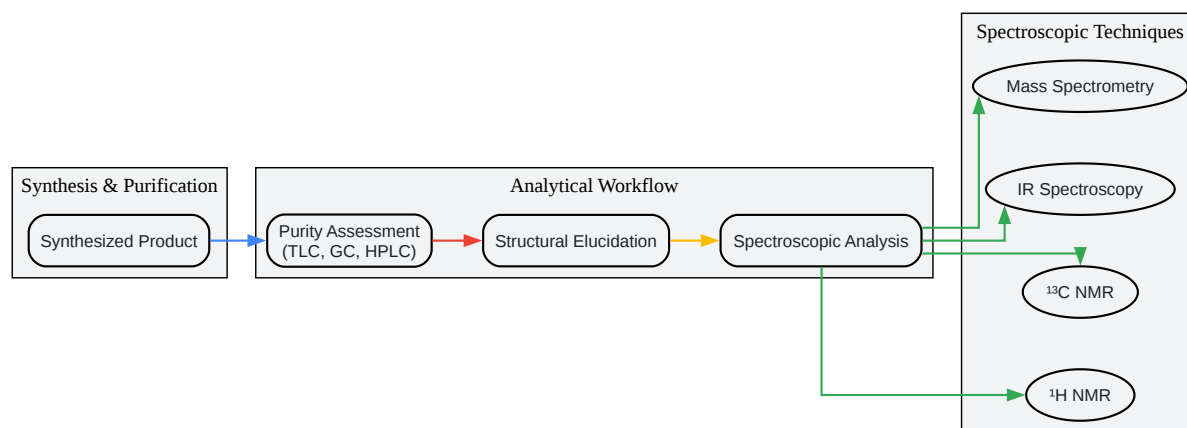
Purification:

The product can be purified by column chromatography on silica gel using an ethyl acetate/hexane (1:3, v/v) eluent to yield ethyl 1-benzyl-4-piperidinecarboxylate.[6]

## Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the synthesis pathway and a general workflow for the analysis of **Ethyl 1-benzylpiperidine-4-carboxylate**.





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